2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
“2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a chemical compound with the CAS Number: 81532-47-0 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine .
Molecular Structure Analysis
The InChI code for “2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is 1S/C8H9ClN2O/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3 .
Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine is involved in various synthetic processes. For instance, it is used in the synthesis of various 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines, which have been studied for their inhibitory activities against collagen-induced platelet aggregation and reserpine-induced hypothermia in mice (Sasaki et al., 1990). Additionally, studies have investigated the hydrogen-bonded chains in isostructural compounds related to this chemical, providing insights into their molecular interactions and crystal structures (Portilla et al., 2005).
Biological Activities and Pharmacological Potential
This compound is also a precursor in the synthesis of various biologically active compounds. For example, research has been conducted on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, highlighting its potential applications in pharmacology (Liu Guo-ji, 2009). Moreover, derivatives of this chemical have been synthesized and evaluated for antiviral activities, particularly against retroviruses (Hocková et al., 2003).
Structural and Conformational Studies
The compound's structure has been used to explore the conformational aspects of related chemical entities, influencing their biological activities. For instance, research has been done on the 3-D conformational shape of N-naphthyl-cyclopenta[d]pyrimidines and its impact on their potency as microtubule targeting agents and antitumor activity (Xiang et al., 2020).
Applications in Anticancer Research
The synthesis and evaluation of novel pyrido[3,4-d]pyrimidine derivatives, derived from similar compounds, demonstrate potential anticancer properties. These compounds exhibit selective activities against specific cancer cell lines, indicating their relevance in cancer treatment research (Wei & Malhotra, 2012).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMSXKHIXSVSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1CCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513341 |
Source
|
Record name | 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
CAS RN |
81532-47-0 |
Source
|
Record name | 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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